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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B146534

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-2-hepten-4-one (filbertone), a key flavor component found in hazelnuts. This document
is intended for researchers, scientists, and professionals in the fields of analytical chemistry,
natural products, and drug development, offering a centralized resource for its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

5-Methyl-2-hepten-4-one is an alpha,beta-unsaturated ketone with the molecular formula
CsH140 and a molecular weight of approximately 126.20 g/mol .[1][2][3][4] Its structure,
featuring a conjugated system and a chiral center at the C5 position, gives rise to a distinct
spectroscopic signature that is crucial for its identification and characterization in various
matrices. This guide presents a compilation of its spectral data and the methodologies for their
acquisition.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for 5-Methyl-2-
hepten-4-one. For clarity and comparative ease, all quantitative data are summarized in
tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While experimental high-resolution NMR data for 5-Methyl-2-hepten-4-one is not readily

available in public databases, predicted data provides valuable insight into its structural

features. The following tables outline the predicted *H and 3C NMR chemical shifts.

Table 1: Predicted *H NMR Data for (E)-5-Methyl-2-hepten-4-one

Chemical Shift

Coupling Constant

Protons Multiplicity .
(ppm) (9) in Hz

H1 1.90 Doublet 6.9

H2 6.10 Doublet of Quartets 15.7,1.6

H3 6.80 Doublet of Quartets 15.7, 6.9

H5 2.65 Sextet 6.9

H6 1.60 Multiplet

H7 0.90 Triplet 7.4

5-CHs 1.10 Doublet 6.9

Table 2: Predicted 13C NMR Data for (E)-5-Methyl-2-hepten-4-one

Carbon Atom

Chemical Shift (ppm)

C1 18.3

Cc2 132.5

C3 145.0

C4 200.0

C5 45.0

C6 25.0

Cc7 11.5

5-CHs 16.0
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Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-2-hepten-4-one is characterized by the presence of a conjugated
ketone and alkene functionalities. As an a,-unsaturated ketone, the carbonyl (C=0) stretching
frequency is shifted to a lower wavenumber compared to a saturated ketone.[1][5]

Table 3: Characteristic IR Absorption Bands for 5-Methyl-2-hepten-4-one

Wavenumber . . .
Intensity Assignment Functional Group

(cm™)

~3050-3000 Medium =C-H Stretch Alkene

~2970-2850 Strong C-H Stretch Alkane
a,B-unsaturated

~1670 Strong C=0 Stretch
Ketone

~1630 Medium C=C Stretch Alkene

~970 Strong =C-H Bend (trans) Alkene

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 5-Methyl-2-hepten-4-one provides key
information about its molecular weight and fragmentation pattern. The NIST WebBook provides
a reference mass spectrum for the (E)-isomer.[4]

Table 4: Major Fragments in the Electron lonization Mass Spectrum of (E)-5-Methyl-2-hepten-
4-one
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miz Relative Intensity (%) Possible Fragment
126 15 [M]* (Molecular lon)

97 100 [M - C2Hs]*

69 85 [M - CaH70]* or [CsHo]*
57 40 [CaHs]*

a1 95 [CsHs]*

29 50 [C2Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 5-Methyl-2-hepten-4-one is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry vial.
The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is
used.

e 1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum
to single lines for each carbon. A larger number of scans is required due to the low natural
abundance of the 13C isotope. Chemical shifts are reported in ppm relative to TMS.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat 5-Methyl-2-
hepten-4-one is placed directly onto the crystal of an ATR accessory of an FT-IR spectrometer.
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Instrumentation and Data Acquisition: A Bruker Tensor 27 FT-IR spectrometer or equivalent is
used.[6] The spectrum is recorded in the mid-IR range (typically 4000-400 cm~1). A background
spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis. The final
spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules
are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and
fragmentation (Electron lonization - EI).

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is
used to separate the ions based on their mass-to-charge ratio (m/z). The detector records the

abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Methyl-2-hepten-4-one.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

